![molecular formula C16H20ClNO4S2 B2889439 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034599-03-4](/img/structure/B2889439.png)
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure allows for efficient charge transport, which is essential for high-performance semiconductor devices.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The specific compound could be investigated for its effectiveness in protecting metals and alloys from corrosion, which is a significant issue in various industries, including oil and gas, and maritime.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . Compounds similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This compound could be a candidate for developing new therapeutic drugs.
Pancreatic Lipase Inhibitors
Research has shown that certain thiophene derivatives act as pancreatic lipase inhibitors . These inhibitors can be used to treat conditions like obesity by preventing the absorption of dietary fats. The compound could be synthesized into novel inhibitors with potential applications in weight management therapies.
Antioxidant Properties
Thiophene compounds have demonstrated antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. The compound could be explored for its efficacy as an antioxidant in pharmaceutical formulations.
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives makes them valuable in developing new antibacterial and antifungal agents . Given the rise of antibiotic-resistant strains, there is a continuous need for novel antimicrobial compounds. The compound’s structure could be optimized for enhanced activity against specific microbial strains.
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S2/c1-10-7-12(21-3)15(8-11(10)2)24(19,20)18-9-13(22-4)14-5-6-16(17)23-14/h5-8,13,18H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYGSUSEQHWGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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